molecular formula C18H15N3O5 B11340417 N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11340417
M. Wt: 353.3 g/mol
InChI Key: IYSDQBNENDYRFO-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a furan ring, a nitrophenoxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then reacted with 4-nitrophenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential anti-cancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The furan and pyridinyl groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as an antimicrobial and anticancer agent compared to similar compounds .

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C18H15N3O5/c22-18(13-26-15-8-6-14(7-9-15)21(23)24)20(12-16-4-3-11-25-16)17-5-1-2-10-19-17/h1-11H,12-13H2

InChI Key

IYSDQBNENDYRFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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